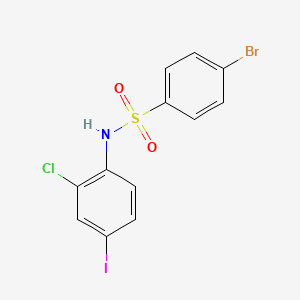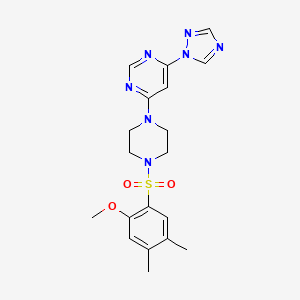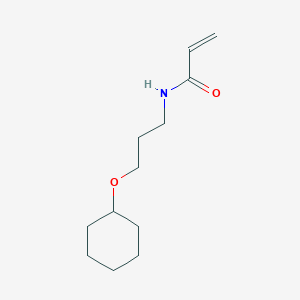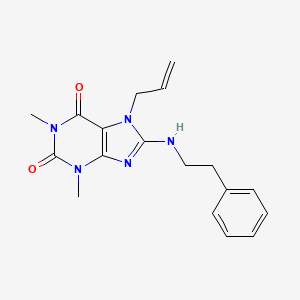![molecular formula C11H15NO4 B2781952 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-butyric acid CAS No. 335393-89-0](/img/structure/B2781952.png)
4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-butyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
The exact mechanism of action of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-butyric acid is not yet fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is involved in the glycolytic pathway. Inhibition of GAPDH leads to decreased glycolytic activity and increased levels of intracellular ATP, which can lead to decreased inflammation and increased cell survival. In addition, this compound has been shown to inhibit the enzyme phosphoenolpyruvate carboxykinase (PEPCK), which is involved in gluconeogenesis. Inhibition of PEPCK leads to decreased gluconeogenesis and increased glucose uptake by cells.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been found to have anti-inflammatory, anti-oxidative, and anti-cancer activities, as well as to be involved in the regulation of glucose metabolism and brain function. In addition, this compound has been found to have neuroprotective and neuroregenerative effects, as well as to be involved in the regulation of blood pressure and lipid metabolism.
実験室実験の利点と制限
The main advantage of using 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-butyric acid in laboratory experiments is that it is an easily synthesized compound with a wide range of biological activities. Furthermore, this compound has been shown to be safe and non-toxic at low concentrations. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is unstable in solution and is susceptible to hydrolysis. In addition, this compound has a low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-butyric acid. These include further investigation into the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Additionally, further research into the mechanism of action of this compound is needed in order to fully understand its biological effects. Finally, further research into the synthesis of this compound and its derivatives is needed in order to improve the efficiency of its production.
合成法
4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-butyric acid can be synthesized in the laboratory by the reaction of l-alanine with formaldehyde in the presence of an acid catalyst. This reaction yields a mixture of the 2,5-dimethyl-furan-3-carbonyl-amino-butyric acid and the corresponding 2,3-dimethyl-furan-3-carbonyl-amino-butyric acid. The two isomers of this compound can then be separated by chromatography. This compound can also be synthesized in a one-step reaction using a combination of l-alanine, formaldehyde, and an acid catalyst. This method yields a higher yield of this compound than the two-step method.
科学的研究の応用
4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-butyric acid has been studied extensively in the past few decades and has been found to have a wide range of biological activities, including anti-inflammatory, anti-oxidative, anti-cancer, and anti-diabetic properties. This compound has also been found to be involved in the regulation of several physiological processes, including blood pressure, glucose metabolism, and brain function. This compound has been used in a variety of scientific studies, including the investigation of its anti-inflammatory and anti-cancer activities, its role in the regulation of glucose metabolism, and its potential role in the treatment of neurological disorders.
特性
IUPAC Name |
4-[(2,5-dimethylfuran-3-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-7-6-9(8(2)16-7)11(15)12-5-3-4-10(13)14/h6H,3-5H2,1-2H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTLPGFYQHBOMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide](/img/structure/B2781869.png)


![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2781875.png)
![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2781877.png)

![N-(3,5-Dimethoxyphenyl)-2-({2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2781881.png)


![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,6-dichlorobenzyl)oxime](/img/structure/B2781886.png)


![N-(2-fluorophenyl)-N'-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea](/img/structure/B2781890.png)
![2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B2781891.png)